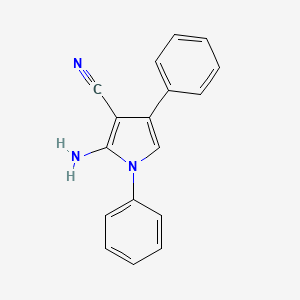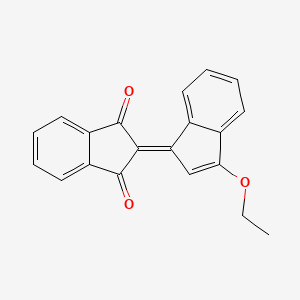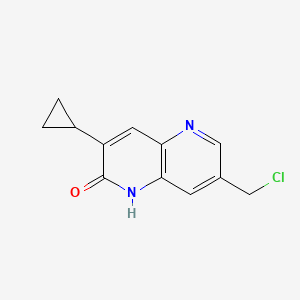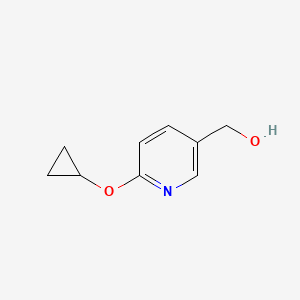
(2R)-2-Pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Pyrrolidinol: is a chiral compound with the molecular formula C4H9NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon in the pyrrolidine ring, making it an alcohol. The (2R) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group is positioned in the R-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidone: One common method for synthesizing (2R)-2-Pyrrolidinol involves the reduction of 2-pyrrolidone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under controlled temperature conditions.
Hydrogenation of Pyrrolidine Derivatives: Another approach involves the hydrogenation of pyrrolidine derivatives in the presence of a chiral catalyst to ensure the formation of the (2R) enantiomer. This method often requires high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as Raney nickel or palladium on carbon (Pd/C) are commonly used to facilitate hydrogenation reactions. The choice of solvent, temperature, and pressure are critical parameters that are carefully controlled to achieve high enantiomeric purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-Pyrrolidinol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pyrrolidine derivatives. Reducing agents such as LiAlH4 or NaBH4 are typically used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Pyrrolidone, pyrrolidine ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-Pyrrolidinol is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: In biological research, this compound is studied for its potential role as a neurotransmitter or neuromodulator. It is also used in the synthesis of biologically active compounds that target specific receptors in the central nervous system.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including solvents, plasticizers, and surfactants. Its reactivity and chiral properties make it a versatile compound in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-Pyrrolidinol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can form hydrogen bonds and interact with enzymes and receptors in a stereospecific manner. The hydroxyl group can participate in hydrogen bonding, while the pyrrolidine ring can engage in hydrophobic interactions with target proteins.
Molecular Targets and Pathways:
Neurotransmitter Receptors: this compound may interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways in the central nervous system.
Enzymes: The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Pyrrolidinol: The enantiomer of (2R)-2-Pyrrolidinol, differing only in the stereochemistry of the hydroxyl group.
Pyrrolidine: The parent compound without the hydroxyl group.
2-Pyrrolidone: The oxidized form of this compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its ability to participate in stereospecific interactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C4H9NO |
|---|---|
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
(2R)-pyrrolidin-2-ol |
InChI |
InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
NDUWNWVXAYLZSO-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@H](NC1)O |
Kanonische SMILES |
C1CC(NC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)


![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)


![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)

